CJ-14897
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Overview
Description
CJ-14897 is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Scientific Research Applications
CJ-14897 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CJ-14897 involves several steps. The primary synthetic route includes the esterification of 2-Pyridinecarboxylic acid with methanol in the presence of a catalyst. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CJ-14897 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of CJ-14897 involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinecarboxylic acid, methyl ester
- 2-Pyridinecarboxylic acid, ethyl ester
- 2-Pyridinecarboxylic acid, propyl ester
Uniqueness
Compared to its analogs, CJ-14897 exhibits unique properties due to the presence of the acetyloxy and hydroxypropyl groups. These functional groups enhance its reactivity and potential biological activity, making it a compound of significant interest in various research fields.
Properties
CAS No. |
377755-95-8 |
---|---|
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
methyl 5-[(1S,2S)-2-acetyloxy-1-hydroxypropyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15NO5/c1-7(18-8(2)14)11(15)9-4-5-10(13-6-9)12(16)17-3/h4-7,11,15H,1-3H3/t7-,11+/m0/s1 |
InChI Key |
CTJGPKROOIGCCC-WRWORJQWSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CN=C(C=C1)C(=O)OC)O)OC(=O)C |
SMILES |
CC(C(C1=CN=C(C=C1)C(=O)OC)O)OC(=O)C |
Canonical SMILES |
CC(C(C1=CN=C(C=C1)C(=O)OC)O)OC(=O)C |
Synonyms |
CJ 14,8997 CJ 14897 CJ-14,897 CJ-14897 CJ14897 methyl 5-(8-acetoxy-7-hydroxypropyl)pyridine-2-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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